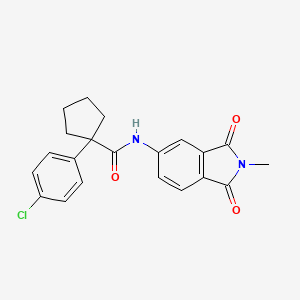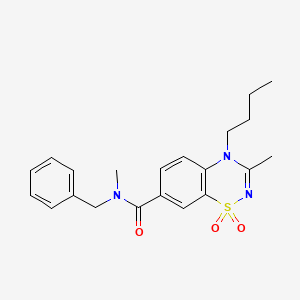![molecular formula C24H20BrN3O2 B14968227 1-(4-bromophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B14968227.png)
1-(4-bromophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group, a pyridinyl group, and a benzoxazolyl group attached to a cyclopentane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the pyridinyl and benzoxazolyl groups can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling these components under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of specific atoms within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in the formation of new aryl or alkyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.
Medicine: If found to have therapeutic effects, it could be developed into a pharmaceutical agent for treating specific diseases.
Industry: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-BROMOPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE is unique due to the specific combination of functional groups and the cyclopentane ring. This unique structure could confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H20BrN3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-18-7-5-17(6-8-18)24(11-1-2-12-24)23(29)27-19-9-10-21-20(14-19)28-22(30-21)16-4-3-13-26-15-16/h3-10,13-15H,1-2,11-12H2,(H,27,29) |
InChI Key |
SYNSZSAHPJMVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968154.png)

![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14968160.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide](/img/structure/B14968164.png)

![3-(4-ethenylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968178.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14968180.png)
![N,1-diphenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968187.png)
![6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968195.png)
![2-cyclobutyl-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968201.png)
![6-chloro-N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968206.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14968224.png)

